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molecular formula C10H9N3O2 B8724717 4-methyl-1-(3-nitrophenyl)-1H-imidazole

4-methyl-1-(3-nitrophenyl)-1H-imidazole

Cat. No. B8724717
M. Wt: 203.20 g/mol
InChI Key: AZWQZQUHDKKSJV-UHFFFAOYSA-N
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Patent
US05231182

Procedure details

A mixture of 14.6 g of 4-methyl-1-(3-nitrophenyl)-1H-imidazole, 766 mg of palladium black, 19.6 g of sodium formate, 12.8 ml of formic acid in 300 ml of methyl alcohol is stirred for 18 hours under a hydrogen atmosphere. The mixture is filtered through diatomaceous earth and the filtrate evaporated to a residue. The residue is partitioned between saturated potassium bicarbonate and chloroform. The organic layer is dried and evaporated to a residue which is dissolved in a minimum of chloroform and passed through a pad of hydrous magnesium silicate. The filtrate is evaporated to a residue which is stirred with ether and the resulting solid filtered and air dried to give 10.3 g of the desired product as a solid, m.p. 117°-119° C.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
766 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=2)[CH:6]=1.C([O-])=O.[Na+].C(O)=O>CO.[Pd]>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:8]=[C:9]([NH2:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
CC=1N=CN(C1)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
19.6 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
766 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 18 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a residue
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between saturated potassium bicarbonate and chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
evaporated to a residue which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in a minimum of chloroform
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to a residue which
STIRRING
Type
STIRRING
Details
is stirred with ether
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1N=CN(C1)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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